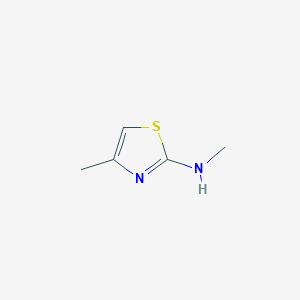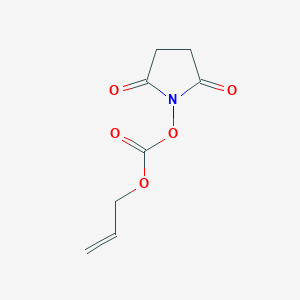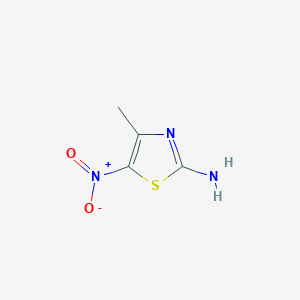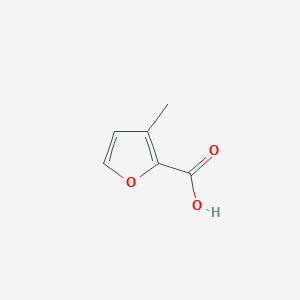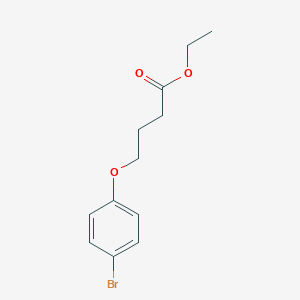
Ethyl 4-(4-bromophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-bromophenoxy)butanoate is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 271.15 g/mol . The IUPAC name for this compound is ethyl 4-(4-bromophenyl)butanoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(4-bromophenoxy)butanoate is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . The compound has a monoisotopic mass of 270.025543 Da .Physical And Chemical Properties Analysis
Ethyl 4-(4-bromophenoxy)butanoate is a liquid at room temperature . It has a molecular weight of 271.15 g/mol and a monoisotopic mass of 270.02554 g/mol . The compound has a complexity of 186 and a topological polar surface area of 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Preparation and Application in Medicine Intermediates
Ethyl 4-(4-bromophenoxy)butanoate has been utilized in the preparation of medicine intermediates. A study by Ning (2002) demonstrated its synthesis using 2 butenoic acid through esterification and bromination reactions, achieving a yield of 70.5% and purity of 92% (Ning, 2002).
Use in Chemical Synthesis
The compound has been used in the synthesis of complex organic structures. For example, Wang Jun (2010) reported its use in preparing spir[4.4]ononane-1,6-dione, a compound synthesized through hydrolysis, decarboxylation, and ring closure reactions (Wang Jun, 2010).
Insect Pest Control Applications
Interestingly, ethyl 4-(4-bromophenoxy)butanoate has applications in pest control. Wimmer et al. (2007) explored its use in synthesizing biochemically activated insect hormonogenic compounds (juvenogens) for insect pest control (Wimmer et al., 2007).
Novel Synthesis Methods
Ibrayim et al. (2011) described a green and novel method for synthesizing difluoro δ-lactones using ethyl 4-bromo-4,4-difluoro-3-oxo-2-(triphenylphosphoranylidene)butanoate (Ibrayim et al., 2011).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 4-(4-bromophenoxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNTPAUIDBKKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenoxy)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

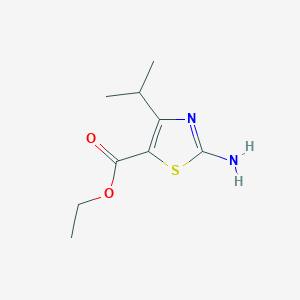
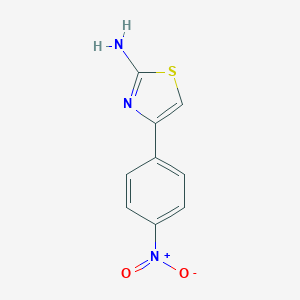

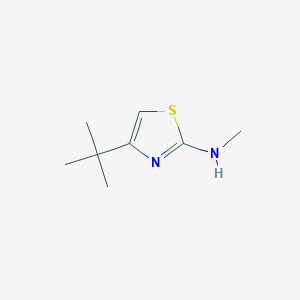

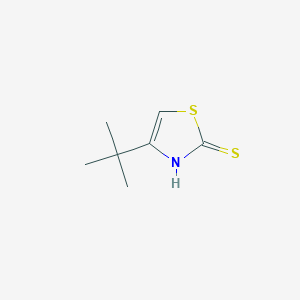
![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)

